Riodoxol

Descripción

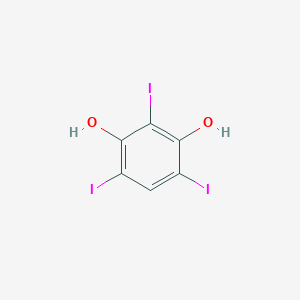

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-triiodobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFZYVWWXHCHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)O)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173023 | |

| Record name | 2,4,6-Triiodoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19403-92-0 | |

| Record name | 2,4,6-Triiodoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19403-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triiodoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019403920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Triiodoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triiodobenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIIODORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA62C2YQOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Riodoxol Against DNA Viruses: An Analysis of Available Scientific Literature

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Riodoxol's Mechanism of Action Against DNA Viruses

Disclaimer: This document summarizes the currently available public information regarding the antiviral mechanism of this compound. A comprehensive search of scientific literature and patent databases has revealed a significant lack of in-depth, quantitative, and methodological data typically required for a full technical whitepaper. The information presented herein is primarily qualitative and based on Russian-language pharmaceutical descriptions and patent documents.

Executive Summary

This compound is a topical agent identified with antiviral and antifungal properties. Its primary antiviral activity is reported against DNA viruses, specifically members of the Herpesviridae family, including Herpes simplex virus (HSV) and Varicella-zoster virus (VZV)[1][2]. While its clinical use in some regions for skin and mucous membrane infections caused by these viruses is noted, the detailed molecular mechanism of its action has not been extensively elucidated in publicly accessible scientific literature. The prevailing hypothesis suggests that this compound interferes with viral DNA replication[3][4]. However, detailed experimental evidence, such as quantitative inhibition data and specific viral or cellular targets, is not available.

Proposed Mechanism of Action

The proposed mechanism of action for this compound against DNA viruses centers on the inhibition of viral DNA synthesis. It is suggested that phosphorylated derivatives of this compound are incorporated into both viral and host cell DNA. However, this incorporation selectively inhibits the replication of viral DNA, leading to a more fragile genetic material that is prone to errors during transcription. This disruption of viral genome replication is believed to be the core of its antiviral effect.

Below is a diagram illustrating this proposed general mechanism.

Caption: Proposed Mechanism of this compound.

Antiviral Spectrum and Efficacy (Qualitative Data)

Information regarding the antiviral spectrum of this compound is primarily derived from pharmaceutical descriptions and patent literature. There is a notable absence of quantitative data such as IC50 or EC50 values from controlled in vitro studies in the available literature.

| Virus Family | Specific Virus | Reported Activity | References |

| Herpesviridae | Herpes simplex virus (HSV) | Active against various strains. Used topically for infections of the skin and mucous membranes. | [2][5][6][7] |

| Varicella-zoster virus (VZV) | Indicated for the treatment of Herpes zoster (shingles). | [1] |

Experimental Protocols

A thorough review of the available literature did not yield any detailed experimental protocols for the evaluation of this compound's antiviral activity. Key missing information includes:

-

Cell lines used for in vitro antiviral assays.

-

Specific virus strains tested.

-

Methodologies for quantifying viral replication and its inhibition (e.g., plaque reduction assays, qPCR).

-

Cytotoxicity assays to determine the therapeutic index.

Signaling Pathways

There is no information available in the reviewed literature regarding the effect of this compound on any specific host or viral signaling pathways.

Conclusion

While this compound is indicated for the topical treatment of infections caused by certain DNA viruses, a detailed and technical understanding of its mechanism of action is severely limited by the lack of publicly available scientific research. The proposed mechanism of inhibiting viral DNA replication is plausible but lacks the robust experimental validation and quantitative data necessary for a thorough scientific assessment. For researchers and drug development professionals, the absence of this fundamental information presents a significant gap in understanding this compound's full potential and pharmacological profile. Further in-depth studies are required to elucidate the precise molecular targets and mechanisms of this compound's antiviral activity.

References

- 1. Риодоксол — Фармацевтическая химия [xumuk.ru]

- 2. Риодоксол — инструкция по применению, описание [webapteka.ru]

- 3. Противовирусные препараты в общей практике | #09/07 | «Лечащий врач» – профессиональное медицинское издание для врачей. Научные статьи. [lvrach.ru]

- 4. Риодоксол — Метка [patents.su]

- 5. Риодоксол (riodoxolum) - Фармакологическая и фармацевтическая характеристика лекарственных средств - Лекарственная терапия в педиатрии - Мед Читалка [medchitalka.ru]

- 6. ÐÈÎÄÎÊÑÎË (Riodoxolum) [vidania.ru]

- 7. Инструкция по применению Риодоксол субстанция: показания и противопоказания, состав и дозировка – АптекаМос [aptekamos.ru]

The Elusive Mechanism of Riodoxol: A Technical Guide to Investigating Antiviral Effects on Viral Protein and RNA Synthesis

Introduction to Antiviral Drug Discovery

The development of effective antiviral therapeutics is a cornerstone of modern medicine. The primary goal of antiviral drug discovery is to identify compounds that can selectively inhibit viral replication without causing significant harm to the host organism. Viruses are obligate intracellular parasites, meaning they rely on the host cell's machinery to replicate. This intimate relationship presents a challenge for drug development, as compounds that inhibit viral replication may also be toxic to the host cell.

Successful antiviral drugs often target viral-specific enzymes or processes that are distinct from those of the host cell. Key stages in the viral life cycle that are frequently targeted include attachment and entry into the host cell, replication of the viral genome (RNA or DNA synthesis), synthesis of viral proteins, assembly of new virus particles, and release from the host cell.[1][2] This guide will focus on the critical stages of viral protein and RNA synthesis, providing a technical overview of how a novel compound's effects on these processes can be evaluated.

Investigating the Impact on Viral RNA Synthesis

A crucial step in the replication of many viruses is the synthesis of new copies of their RNA genome, a process often carried out by a viral-encoded enzyme called RNA-dependent RNA polymerase (RdRp).[3] Inhibition of this enzyme is a proven strategy for effective antiviral therapy.[4][5]

Experimental Protocols for Assessing Viral RNA Synthesis Inhibition

2.1.1. Cell-Based Antiviral Assays

A common initial step is to assess the overall antiviral activity of a compound in a cell culture system.

-

Cytopathic Effect (CPE) Inhibition Assay:

-

Objective: To determine the concentration of the compound that protects cells from the virus-induced damage (cytopathic effect).

-

Methodology:

-

Seed host cells (e.g., Vero E6, MDCK) in 96-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound.

-

Infect the cells with a specific multiplicity of infection (MOI) of the virus.

-

Immediately after infection, add the different concentrations of the test compound to the wells.

-

Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-4 days).

-

Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[6]

-

The 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, is calculated.

-

-

-

Plaque Reduction Assay:

-

Objective: To quantify the reduction in the number of infectious virus particles produced in the presence of the compound.

-

Methodology:

-

Grow a monolayer of host cells in 6-well or 12-well plates.

-

Infect the cells with a low MOI of the virus for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubate the plates until distinct plaques (zones of cell death) are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

-

-

2.1.2. Quantitative Real-Time PCR (qRT-PCR)

To directly measure the effect on viral RNA synthesis, qRT-PCR is a highly sensitive and specific method.

-

Objective: To quantify the amount of viral RNA present in infected cells treated with the compound.

-

Methodology:

-

Infect host cells with the virus in the presence of varying concentrations of the test compound.

-

At different time points post-infection, lyse the cells and extract total RNA.

-

Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).

-

Use specific primers and probes targeting a conserved region of the viral genome to amplify and quantify the cDNA using a real-time PCR instrument.

-

The reduction in viral RNA levels in treated cells compared to untreated controls indicates inhibition of RNA synthesis.

-

Potential Signaling Pathways and Targets

The following diagram illustrates a generalized viral replication cycle, highlighting the potential points of intervention for an antiviral compound targeting RNA synthesis.

Caption: Generalized viral replication cycle highlighting the inhibition of RNA synthesis.

Investigating the Impact on Viral Protein Synthesis

The synthesis of viral proteins is another critical step for viral replication, as these proteins are required for genome replication, assembly of new virus particles, and modulation of the host immune response.

Experimental Protocols for Assessing Viral Protein Synthesis Inhibition

3.1.1. Western Blotting

Western blotting allows for the detection and semi-quantification of specific viral proteins.

-

Objective: To determine the effect of the compound on the expression levels of specific viral proteins.

-

Methodology:

-

Infect host cells with the virus in the presence of the test compound.

-

At various times post-infection, lyse the cells and collect the protein extracts.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

Probe the membrane with primary antibodies specific to the viral proteins of interest.

-

Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection via chemiluminescence or fluorescence.

-

The reduction in the band intensity of the viral protein in treated cells compared to controls indicates inhibition of protein synthesis.

-

3.1.2. Immunofluorescence Assay (IFA)

IFA provides a visual assessment of viral protein expression and localization within the cell.

-

Objective: To visualize the effect of the compound on the expression and subcellular localization of viral proteins.

-

Methodology:

-

Grow host cells on coverslips and infect them with the virus in the presence of the compound.

-

After a suitable incubation period, fix and permeabilize the cells.

-

Incubate the cells with a primary antibody against a specific viral protein.

-

Use a fluorescently labeled secondary antibody to detect the primary antibody.

-

Visualize the cells using a fluorescence microscope.

-

A decrease in fluorescence intensity in treated cells indicates reduced viral protein expression.

-

Experimental Workflow for Antiviral Compound Screening

The following diagram outlines a typical workflow for screening and characterizing the antiviral activity of a compound.

Caption: A typical experimental workflow for screening antiviral compounds.

Quantitative Data on Antiviral Activity of Various Compounds

While specific data for this compound is unavailable, the following table summarizes the antiviral activities of other compounds mentioned in the scientific literature, providing a reference for the types of quantitative data that should be generated.

| Compound | Virus | Cell Line | Assay | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |

| Tiratricol (TRIAC) | Yellow Fever Virus (YFV) | Huh-7 | In vitro | 2.07 µM | 385.77 µM | 186.36 | [5] |

| Plant-derived complex (VGL-11) | SARS-CoV-2 | Vero E6 | Viral Replication | 22 µg/mL (IC50) | Not Specified | Not Specified | [7][8][9] |

| Nitazoxanide | MERS-CoV | Vero E6 | In vitro | 0.92 µM | Not Specified | Not Specified | [2] |

| Nitazoxanide | SARS-CoV-2 | Vero E6 | In vitro | 2.12 µM | Not Specified | Not Specified | [2] |

Conclusion

The investigation of a novel antiviral compound such as this compound requires a systematic and multi-faceted approach. By employing a combination of cell-based assays, molecular techniques such as qRT-PCR and Western blotting, and immunofluorescence, researchers can elucidate the specific mechanism of action of the compound. Determining whether a compound inhibits viral RNA synthesis, protein synthesis, or both is crucial for its development as a potential therapeutic agent. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations and contributing to the arsenal of antiviral drugs. Further research is imperative to characterize the antiviral profile of this compound and its potential clinical utility.

References

- 1. Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. uspharmacist.com [uspharmacist.com]

- 5. Tiratricol inhibits yellow fever virus replication through targeting viral RNA-dependent RNA polymerase of NS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. explorationpub.com [explorationpub.com]

- 7. The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Vitro Antiviral Activity of Riodoxol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riodoxol, chemically identified as 2,4,6-Triiodoresorcinol, is a topical antiviral agent. This document provides a technical guide on its antiviral properties, with a focus on its in vitro evaluation. While this compound has been noted for its efficacy in treating viral infections of the skin and mucous membranes, particularly ocular herpes, publicly available in-depth in vitro studies detailing its specific molecular mechanisms of action, quantitative antiviral activity against a broad range of viruses, and effects on cellular signaling pathways are limited.

This guide summarizes the available information on this compound and presents standardized templates for the presentation of quantitative data, experimental protocols, and pathway visualizations that would be essential for a comprehensive in vitro assessment of any antiviral compound. These templates are provided as a framework for future research and to illustrate the data required for a thorough understanding of this compound's antiviral profile.

Introduction to this compound

This compound is a halogenated phenolic compound with the following chemical structure:

-

Chemical Name: 2,4,6-triiodobenzene-1,3-diol

-

CAS Number: 19403-92-0

-

Molecular Formula: C₆H₃I₃O₂

-

Molecular Weight: 487.8 g/mol

It has been described as a broad-spectrum antiviral drug with activity against viral and fungal infections of the skin. Its primary documented application is in ophthalmology for the treatment of herpetic keratitis. The mechanism of action is broadly stated to involve the inhibition of viral multiplication and maturation.

Quantitative Antiviral Data

A comprehensive in vitro evaluation of an antiviral compound requires the determination of its efficacy and toxicity in cell culture. The following table is a template illustrating how such data for this compound would be presented. Currently, specific and comprehensive quantitative data for this compound against a variety of viruses is not widely available in the public domain.

| Virus Strain | Cell Line | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Herpes Simplex Virus 1 (HSV-1) | Vero E6 | Plaque Reduction Assay | Data Not Available | Data Not Available | Data Not Available |

| Herpes Simplex Virus 2 (HSV-2) | Vero E6 | Plaque Reduction Assay | Data Not Available | Data Not Available | Data Not Available |

| Adenovirus | A549 | CPE Inhibition Assay | Data Not Available | Data Not Available | Data Not Available |

| Influenza A Virus | MDCK | Viral Yield Reduction | Data Not Available | Data Not Available | Data Not Available |

IC₅₀ (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of the viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the drug's specificity for the virus. A higher SI value indicates a more promising antiviral candidate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below is a standardized protocol for a plaque reduction assay, a common method for evaluating the antiviral activity of a compound against cytopathic viruses.

Plaque Reduction Assay (PRA)

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.

1. Cell Seeding:

- Vero E6 cells (or another susceptible cell line) are seeded into 6-well plates at a density of 5 x 10⁵ cells/well.

- The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for the formation of a confluent monolayer.

2. Virus Inoculation:

- The cell culture medium is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).

- A viral suspension (e.g., HSV-1) is diluted to a concentration that produces approximately 50-100 plaque-forming units (PFU) per well.

- 100 µL of the diluted virus is added to each well, and the plates are incubated for 1 hour at 37°C to allow for viral adsorption.

3. Antiviral Treatment:

- Serial dilutions of this compound are prepared in a culture medium containing 1% methylcellulose (or another viscous overlay to prevent viral spread through the medium).

- After the virus adsorption period, the inoculum is removed, and 2 mL of the medium containing the different concentrations of this compound is added to each well.

- Control wells include a virus-only control (no drug) and a cell-only control (no virus, no drug).

4. Incubation and Staining:

- The plates are incubated for 3-5 days at 37°C in a 5% CO₂ incubator until visible plaques are formed.

- The overlay medium is removed, and the cell monolayers are fixed with 10% formalin for 30 minutes.

- The fixative is removed, and the cells are stained with a 0.5% crystal violet solution for 15 minutes.

5. Data Analysis:

- The plates are washed with water and allowed to dry.

- The number of plaques in each well is counted.

- The percentage of plaque inhibition is calculated relative to the virus-only control.

- The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex biological processes. The following are illustrative examples created using Graphviz (DOT language) to represent a generic experimental workflow and a hypothetical signaling pathway that could be targeted by an antiviral compound.

Experimental Workflow for Antiviral Screening

Caption: Workflow for in vitro antiviral screening.

Hypothetical Viral Replication Cycle and Drug Targets

Caption: Potential targets in the viral life cycle.

Conclusion

This compound is an established topical antiviral agent, particularly in the context of ocular herpetic infections. However, there is a notable lack of detailed, publicly accessible in vitro studies that quantify its antiviral spectrum and elucidate its precise mechanism of action at the molecular level. The templates and protocols provided in this guide are intended to serve as a framework for future research that could comprehensively characterize the in vitro antiviral activity of this compound. Such studies would be invaluable for the scientific and drug development communities, potentially uncovering broader applications for this compound and providing a clearer understanding of its therapeutic potential. Further investigation is required to populate the presented frameworks with specific data for this compound.

Historical development and discovery of Riodoxol as an antiviral agent

A comprehensive review of the historical development, chemical synthesis, and biological evaluation of Riodoxol (2,4,6-Triiodoresorcinol) reveals a significant discrepancy between its purported role as an antiviral agent and the available scientific evidence. This technical guide synthesizes the existing, albeit limited, information on this compound, presenting a critical analysis for researchers, scientists, and drug development professionals.

While initially queried as an antiviral compound, extensive literature searches have failed to substantiate this claim. In fact, the available research points towards a lack of specific antiviral activity, particularly against influenza virus. This document, therefore, pivots to a detailed examination of this compound's chemical nature, its synthesis, and a discussion of the potential, yet unproven, virucidal properties inherent to its class of iodinated phenolic compounds.

Chemical Identity and Synthesis

This compound, chemically known as 2,4,6-Triiodoresorcinol, is a halogenated derivative of resorcinol. Its core structure consists of a benzene ring with hydroxyl groups at positions 1 and 3, and iodine atoms at positions 2, 4, and 6.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 2,4,6-Triiodoresorcinol |

| Synonyms | This compound, 2,4,6-Triiodo-1,3-benzenediol |

| CAS Number | 19403-92-0 |

| Molecular Formula | C₆H₃I₃O₂ |

| Molecular Weight | 487.80 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Synthesis Protocol

Experimental Protocol: Synthesis of this compound (2,4,6-Triiodoresorcinol)

Materials:

-

Resorcinol

-

Iodine chloride (ICl)

-

Hydrochloric acid (HCl, concentrated)

-

Carbon tetrachloride (CCl₄) or other suitable solvent for crystallization

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve resorcinol in a suitable solvent.

-

Iodination: Slowly add a solution of iodine chloride to the resorcinol solution. The reaction is catalyzed by the presence of a strong acid, such as concentrated hydrochloric acid. The stoichiometry of the reactants will be critical to achieve tri-iodination.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is typically quenched, and the product is extracted using an appropriate organic solvent.

-

Purification: The crude product is then purified, commonly through recrystallization from a solvent like carbon tetrachloride, to yield the final 2,4,6-Triiodoresorcinol product.

Logical Relationship of Synthesis:

Evaluation of Antiviral Activity: A Critical Assessment

The central premise for this technical guide was the exploration of this compound as an antiviral agent. However, a thorough review of scientific literature reveals a lack of evidence to support this classification.

Influenza Virus Studies

A pivotal study investigating the effect of this compound on influenza virus replication concluded that the compound did not inhibit the synthesis of viral RNA and proteins of the influenza virus . This finding directly contradicts the notion of this compound acting as a specific inhibitor of influenza virus replication.

Lack of Broader Antiviral Data

Extensive searches for studies on the efficacy of this compound against other viral families, including herpesviruses, adenoviruses, and coronaviruses, yielded no positive results. There is a notable absence of published data demonstrating any significant, specific antiviral activity of this compound in vitro or in vivo. Consequently, no quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (half-maximal cytotoxic concentration) values for antiviral efficacy are available.

Potential Virucidal Properties: An Unexplored Avenue

While the evidence for this compound as a specific antiviral agent is non-existent, its chemical structure as an iodinated phenol suggests a potential for non-specific virucidal activity.

Signaling Pathway of a Generic Enveloped Virus (for context):

Iodine and iodine-releasing compounds are well-known broad-spectrum biocides with activity against bacteria, fungi, and viruses. Their mechanism of action is generally attributed to the strong oxidizing effects of free iodine, which can denature proteins and damage nucleic acids. In the context of viruses, iodinated compounds could potentially:

-

Disrupt the viral envelope: For enveloped viruses, the lipid membrane and associated glycoproteins are susceptible to oxidative damage, which could lead to inactivation of the virion.

-

Denature capsid proteins: In non-enveloped viruses, the protein capsid is the primary target.

-

Damage viral nucleic acids: Direct iodination of the viral genome could render it non-functional.

This mode of action is fundamentally different from specific antiviral drugs that target viral enzymes or cellular pathways involved in replication. Virucidal agents act directly on the virus particle, typically outside of the host cell.

It is crucial to emphasize that while the chemical nature of this compound suggests potential virucidal properties, there are currently no published studies that have specifically investigated or confirmed this activity.

Conclusion and Future Directions

Based on the available scientific literature, this compound cannot be classified as an antiviral agent in the conventional sense of inhibiting viral replication. A key study demonstrated its ineffectiveness against influenza virus, and there is a complete lack of data supporting its activity against other viruses.

The primary value of this technical guide is to clarify the current scientific standing of this compound and to redirect research efforts. Future investigations should focus on:

-

Virucidal Efficacy Studies: Conducting standardized in vitro virucidal assays to determine if this compound possesses activity against a broad range of enveloped and non-enveloped viruses.

-

Quantitative Analysis: If virucidal activity is observed, determining key parameters such as the effective concentration and contact time required for viral inactivation.

-

Cytotoxicity Assessment: Establishing the CC₅₀ of this compound in relevant cell lines to understand its therapeutic window, if any, for topical applications.

-

Mechanism of Action Studies: Investigating the precise mechanism by which this compound might inactivate viruses, confirming whether it acts on the viral envelope, capsid, or genome.

Until such studies are performed and published, any claims of this compound's utility as an antiviral agent should be treated with significant caution. The scientific community should prioritize evidence-based approaches in the search for novel antiviral therapies.

Physical and chemical properties of Riodoxol for laboratory use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riodoxol, also known as 2,4,6-Triiodoresorcinol, is a halogenated derivative of resorcinol. It has garnered interest in the scientific community for its potential therapeutic applications, particularly as an antiviral agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its laboratory use, to support researchers and professionals in drug development and related fields.

Physicochemical Properties

This compound is a solid powder at room temperature.[] Its core chemical structure and key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source |

| IUPAC Name | 2,4,6-triiodobenzene-1,3-diol | [][2] |

| Synonyms | This compound, 2,4,6-Triiodoresorcinol | [][2] |

| Chemical Formula | C₆H₃I₃O₂ | [][3][4] |

| Molecular Weight | 487.80 g/mol | [][2][3][4] |

| Appearance | Solid powder | [] |

| Boiling Point | 267.3°C at 760 mmHg | [] |

| Density | 3.198 g/cm³ | [] |

| Solubility | 10 mM in DMSO | [] |

| Storage | Store at -20°C | [] |

Antiviral Activity and Mechanism of Action

This compound has demonstrated antiviral properties, notably against Herpes Simplex Virus (HSV).[5] While the precise molecular mechanisms are still under investigation, preliminary studies suggest that it affects viral multiplication and maturation. One study indicated that this compound does not inhibit the synthesis of viral RNA and proteins in the influenza virus, suggesting a mechanism of action that may be virus-specific or target host cell factors involved in viral replication.[]

The replication of Herpes Simplex Virus involves a complex cascade of events, including attachment to host cells, entry, uncoating of the viral genome, transcription and translation of viral genes, replication of viral DNA, assembly of new virions, and egress from the cell. Antiviral compounds can interfere with any of these steps. For instance, some antivirals target viral glycoproteins involved in attachment and entry, while others, like nucleoside analogs, inhibit the viral DNA polymerase.[6] Another potential target is the host cell's signaling pathways, such as the NF-κB pathway, which can be modulated by viral infections to create a favorable environment for replication.[7][8][9][10][11]

Further research is required to elucidate the specific molecular targets of this compound in the context of HSV infection and to determine if it modulates host signaling pathways like NF-κB.

A hypothetical mechanism for an antiviral agent targeting HSV replication is depicted below.

References

- 2. 2,4,6-Triiodoresorcinol | C6H3I3O2 | CID 152256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (2,4,6-Triiodoresorcinol) - CAS:19403-92-0 - Topbatt Chemical Co., Ltd. [biosotop.com]

- 4. This compound (2,4,6-Triiodoresorcinol) - CAS - 19403-92-0 | Axios Research [axios-research.com]

- 5. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Herpes Simplex Medication: Antivirals, Viral helicase-primase inhibitor [emedicine.medscape.com]

- 7. Activation of NF-κB in cells productively infected with HSV-1 depends on activated protein kinase R and plays no apparent role in blocking apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resveratrol suppresses nuclear factor-kappaB in herpes simplex virus infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Herpes simplex virus disrupts NF-kappaB regulation by blocking its recruitment on the IkappaBalpha promoter and directing the factor on viral genes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Riodoxol in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Riodoxol (2,4,6-Triiodoresorcinol), a compound of interest for its potential therapeutic applications. Understanding the solubility of this compound in various laboratory solvents is critical for a wide range of research and development activities, including formulation development, analytical method development, and in vitro and in vivo studies. This document compiles available solubility data, provides detailed experimental protocols for solubility determination, and includes a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as 2,4,6-Triiodoresorcinol, is a halogenated derivative of resorcinol. Its chemical structure, characterized by a benzene diol with three iodine substituents, significantly influences its physicochemical properties, including its solubility. The molecular weight of this compound is 487.8 g/mol . The presence of both hydroxyl groups, which can act as hydrogen bond donors and acceptors, and the bulky, lipophilic iodine atoms create a complex solubility profile.

Quantitative Solubility Data

The available quantitative solubility data for this compound is currently limited. The following table summarizes the known solubility in a common laboratory solvent.

| Solvent | Concentration | Temperature | Notes |

| DMSO | 10 mM | Not Specified | In vitro solubility has been reported at this concentration.[] |

Given the limited direct data for this compound, it can be informative to consider the solubility of its parent compound, resorcinol. It is important to note that the three iodine atoms in this compound will significantly alter its polarity and molecular interactions compared to resorcinol, likely decreasing its solubility in polar solvents and potentially increasing it in less polar organic solvents. The following data for resorcinol should, therefore, be used as a general guide for solvent selection and not as a direct substitute for experimental determination of this compound's solubility.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | 110 | 20 |

| Alcohol (Ethanol) | Freely Soluble | Room Temperature |

| Ether | Freely Soluble | Room Temperature |

| Glycerol | Freely Soluble | Room Temperature |

| Chloroform | Slightly Soluble | Room Temperature |

| Carbon Disulfide | Insoluble | Room Temperature |

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility is often required for specific applications. The following is a detailed methodology for determining the solubility of this compound in a given solvent using the equilibrium shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

-

This compound (solid powder, >95% purity)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high concentration readings.

-

-

Concentration Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase of the HPLC method.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Dilute the filtered supernatant (from step 2) with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a fundamental parameter that influences its handling, formulation, and biological activity. While quantitative data in a wide range of solvents is not yet extensively documented, the known solubility in DMSO provides a starting point for researchers. The provided experimental protocol offers a robust method for determining the solubility of this compound in various laboratory solvents, enabling scientists and drug development professionals to generate the specific data required for their research and development endeavors. The solubility characteristics of the parent compound, resorcinol, can offer some initial guidance for solvent selection, but experimental verification for this compound is strongly recommended due to the significant structural and electronic impact of the iodine substituents.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for Riodoxol (2,4,6-triiodoresorcinol) and other key iodinated resorcinol derivatives. This document provides a comprehensive overview of various synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate replication and further research in the development of antiviral compounds.

Introduction

This compound, a tri-iodinated derivative of resorcinol, has been recognized for its antiviral properties. The synthesis of this compound and its analogs is a critical area of study for the development of new therapeutic agents. The iodination of the resorcinol scaffold is a key transformation, and the regioselectivity of this reaction is highly dependent on the chosen iodinating agent and reaction conditions. This guide explores the primary synthetic routes to this compound and related compounds, offering a comparative analysis of different methodologies.

Synthesis of Iodinated Resorcinols

The synthesis of iodinated resorcinols primarily involves the electrophilic substitution of iodine onto the resorcinol ring. The high reactivity of the resorcinol nucleus, activated by two hydroxyl groups, allows for the introduction of one or more iodine atoms. The choice of iodinating agent and the control of reaction parameters are crucial for achieving the desired degree of iodination and isomeric purity.

Key Synthetic Pathways

Two principal methods for the iodination of resorcinol have been extensively documented:

-

Iodination using Iodine Monochloride (ICl): This method is effective for the preparation of tri-iodinated resorcinols.

-

Iodination using Molecular Iodine (I₂) and a Base: This approach, typically employing sodium bicarbonate, is also widely used and can be modulated to yield mono-, di-, or tri-iodinated products.

The following sections provide detailed experimental protocols and quantitative data for these key transformations.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and other relevant iodinated resorcinols, allowing for a clear comparison of the different synthetic strategies.

Table 1: Synthesis of 2,4,6-Triiodoresorcinol (this compound)

| Iodinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Iodine Chloride (ICl) | Hydrochloric Acid (HCl) | - | 20-25 | 1 | 93.6 | [1] |

| Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | Water | 25 | 20 | 57 | [2] |

Table 2: Synthesis of Other Iodinated Resorcinols

| Product | Iodinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4,6-Diiodoresorcinol | Iodine Chloride (ICl) | - | Dry Ether | 0 to 25 | 1 | 90 | [2] |

| 2-Iodoresorcinol | Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | Ice-Water | 0 to RT | 0.5 | 77 | [3] |

| 4-Iodoresorcinol | Iodine Chloride (ICl) | Pyridine | Pyridine | - | - | Major Product | [2] |

| 2,4-Diiodoresorcinol | Nascent Iodine (KIO₃/KI/HCl) | - | - | Room Temp | Rapid | 56 | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triiodoresorcinol (this compound) via Iodine Monochloride

This protocol describes the synthesis of this compound with a high yield using iodine chloride as the iodinating agent.[1]

Materials:

-

Resorcinol

-

Iodine Chloride (ICl)

-

Hydrochloric Acid (HCl, concentrated)

-

Carbon Tetrachloride (CCl₄) for crystallization

Procedure:

-

To a solution of resorcinol, add iodine chloride in the presence of hydrochloric acid as a catalyst.

-

Allow the reaction mixture to stand for 1 hour at a temperature of 20-25°C.

-

The precipitate formed is filtered.

-

The collected solid is dried at 50°C.

-

The crude product can be crystallized from carbon tetrachloride to yield pure 2,4,6-triiodoresorcinol.

Expected Yield: 93.6%[1]

Protocol 2: Synthesis of 2,4,6-Triiodoresorcinol (this compound) via Iodine and Sodium Bicarbonate

This method provides an alternative route to this compound using molecular iodine and a base.[2]

Materials:

-

Resorcinol (0.55 g)

-

Iodine (3.8 g)

-

Sodium Bicarbonate (1.3 g)

-

Water (20 ml)

-

Chloroform (6 ml)

Procedure:

-

Suspend resorcinol and iodine in water in a suitable reaction vessel with stirring.

-

Add sodium hydrogencarbonate in portions to the suspension at 25°C.

-

Continue stirring the mixture for 20 hours.

-

Filter the precipitate and dry the collected solid.

-

Extract the product with hot chloroform (6 ml).

-

Filter the chloroform extract and evaporate the solvent in vacuo to obtain practically pure triiodoresorcinol.

Expected Yield: 57%[2]

Protocol 3: Synthesis of 4,6-Diiodoresorcinol

This protocol outlines the synthesis of 4,6-diiodoresorcinol in high yield.[2]

Materials:

-

Resorcinol (2.75 g)

-

Iodine Chloride (ICl, 8.2 g, ca. 20% excess)

-

Dry Ether (75 ml)

-

Water (50 ml)

-

Sodium Sulfite (1.5 g)

Procedure:

-

Dissolve resorcinol in dry ether (25 ml) and cool the solution to 0°C.

-

Slowly add a solution of iodine chloride in dry ether (50 ml) to the resorcinol solution at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 25°C for approximately 1 hour.

-

Add water and sodium sulfite to the reaction mixture to obtain a light yellow solution.

-

Separate the ether phase, dry it with magnesium sulfate (MgSO₄), and evaporate the solvent in vacuo.

-

Triturate the crystalline residue with water for 30 minutes, filter, wash with water, and dry in a desiccator to yield 4,6-diiodoresorcinol.

Expected Yield: 90%[2]

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.

Caption: Synthesis of this compound via Iodine Monochloride.

Caption: Synthesis of this compound via Iodine and Sodium Bicarbonate.

Caption: Synthesis of 4,6-Diiodoresorcinol.

Antiviral Activity and Potential Mechanisms

While this compound has been identified as an antiviral agent, its precise mechanism of action is not extensively detailed in recent literature. One study indicated that this compound did not inhibit the synthesis of viral RNA and proteins of the influenza virus, suggesting that its antiviral effect may not be through direct interference with viral replication machinery.

Phenolic compounds, as a class, are known to exhibit broad-spectrum antiviral activities by targeting various stages of the viral life cycle. The diagram below illustrates the potential points of intervention for phenolic compounds against viral infection. The specific mechanism for this compound requires further investigation.

Caption: Potential antiviral mechanisms of phenolic compounds.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound and related iodinated resorcinols, presenting key methodologies, quantitative data, and experimental protocols. The synthetic routes described offer robust and reproducible methods for obtaining these compounds, which are of significant interest in the field of antiviral drug development. While the precise antiviral mechanism of this compound remains an area for further research, the information compiled herein serves as a valuable resource for scientists and researchers working to advance the synthesis and understanding of these important molecules. Further investigation into the biological activity and specific molecular targets of this compound is warranted to fully elucidate its therapeutic potential.

References

Riodoxol: An Exploration of Potential Therapeutic Targets in Viral Infections

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide delves into the potential therapeutic applications of Riodoxol (2,4,6-Triiodoresorcinol) as an antiviral agent. Despite its classification as an antiviral compound, publicly available research detailing its specific mechanisms of action, quantitative efficacy, and targeted viral pathways is notably limited. One study has suggested that this compound does not inhibit the synthesis of viral RNA and proteins for the influenza virus. This guide synthesizes the available information and, where specific data for this compound is lacking, explores the broader antiviral mechanisms of iodinated phenolic compounds to provide a conceptual framework for future research.

Introduction to this compound

This compound, chemically known as 2,4,6-Triiodoresorcinol, is a halogenated aromatic organic compound. Its structural similarity to other iodinated phenols suggests potential biological activities, including antimicrobial and antiviral properties. Halogenation, particularly iodination, can significantly alter the electronic and lipophilic properties of a molecule, often enhancing its interaction with biological targets.

Potential Antiviral Mechanisms of Action

While specific studies on this compound's antiviral mechanisms are scarce, we can hypothesize potential targets based on the known activities of similar compounds and general principles of virology. These potential mechanisms require rigorous experimental validation.

Inhibition of Viral Entry

Many antiviral agents act by preventing the virus from entering the host cell. This can be achieved by interfering with viral attachment to cell surface receptors or by blocking the fusion of viral and cellular membranes. The iodine atoms on the this compound molecule could potentially interact with viral surface glycoproteins, disrupting their conformation and preventing receptor binding.

Hypothetical Signaling Pathway: Inhibition of Viral Entry

Caption: Hypothetical interaction of this compound with viral glycoproteins.

Disruption of Viral Replication Machinery

Viruses rely on a complex machinery of enzymes to replicate their genetic material and synthesize viral proteins. Key viral enzymes, such as polymerases (RNA-dependent RNA polymerase, DNA polymerase) and proteases, are common targets for antiviral drugs. The electrophilic nature of iodine atoms in this compound could potentially lead to covalent or non-covalent interactions with critical amino acid residues in the active sites of these enzymes, leading to their inhibition.

Modulation of Host Cell Signaling Pathways

Viruses often manipulate host cell signaling pathways to create a favorable environment for their replication. For instance, many viruses activate pro-survival pathways and inhibit antiviral immune responses. This compound, as a phenolic compound, may possess redox properties that could modulate intracellular signaling cascades, such as the NF-κB or MAPK pathways, thereby interfering with the viral life cycle indirectly.[1][2][3][4]

Logical Relationship: Potential Host-Targeted Mechanisms

Caption: Potential modulation of host antiviral pathways by this compound.

Quantitative Data on Antiviral Activity

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, EC50, CC50) for this compound against any specific virus. To provide a framework for future studies, the following table illustrates how such data should be presented.

Table 1: Template for Reporting Antiviral Activity of this compound

| Virus Target | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| e.g., Herpes Simplex Virus 1 | e.g., Vero | e.g., Plaque Reduction Assay | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| e.g., Influenza A Virus | e.g., MDCK | e.g., CPE Reduction Assay | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| e.g., Adenovirus | e.g., A549 | e.g., Viral Yield Reduction | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Experimental Protocols

Detailed experimental protocols for evaluating the antiviral activity of this compound are not available in the published literature. Below are generalized, standard protocols that would be appropriate for such investigations.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to host cells.

Methodology:

-

Seed host cells (e.g., Vero, MDCK, A549) in a 96-well plate at a density of 1 x 10^4 cells/well.

-

After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM).

-

Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a standard method, such as the MTT or MTS assay.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by this compound.

Methodology:

-

Grow a confluent monolayer of host cells in 6-well plates.

-

Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of this compound.

-

Incubate for 2-5 days, depending on the virus, until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) and count the plaques.

-

Calculate the 50% inhibitory concentration (IC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

Experimental Workflow: Antiviral Screening

Caption: A standard workflow for in vitro antiviral evaluation.

Conclusion and Future Directions

This compound remains a compound of interest in the field of antiviral research due to its chemical structure. However, the current body of scientific evidence is insufficient to define its therapeutic potential and specific viral targets. Future research should focus on:

-

Broad-spectrum antiviral screening: Evaluating the efficacy of this compound against a diverse panel of RNA and DNA viruses.

-

Mechanism of action studies: Elucidating the specific viral or host cell targets of this compound through enzymatic assays, binding studies, and analysis of cellular signaling pathways.

-

In vivo efficacy and toxicity: Assessing the therapeutic window of this compound in animal models of viral infection.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antiviral activity and reduce potential toxicity.

A systematic and rigorous investigation is imperative to validate the potential of this compound as a viable antiviral therapeutic agent.

References

- 1. Intracellular Redox-Modulated Pathways as Targets for Effective Approaches in the Treatment of Viral Infection [mdpi.com]

- 2. Intracellular Redox-Modulated Pathways as Targets for Effective Approaches in the Treatment of Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Intracellular Redox-Modulated Pathways as Targets for Effective Approaches in the Treatment of Viral Infection | Semantic Scholar [semanticscholar.org]

- 4. Therapeutic Modulation of Virus-Induced Oxidative Stress via the Nrf2-Dependent Antioxidative Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Riodoxol Application in Experimental Herpetic Keratitis: Information Not Available

Despite a comprehensive search for scientific literature and experimental protocols, no specific information was found regarding the application of Riodoxol for the treatment of experimental herpetic keratitis.

Our extensive search included various databases and search terms in both English and Russian. The results did not yield any studies, clinical trials, or preclinical research that have investigated the use of this compound as an antiviral agent against herpes simplex virus (HSV) in the context of ocular infections.

The available literature on herpetic keratitis focuses on established antiviral medications such as:

-

Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.[1][2]

-

Ganciclovir: Another antiviral agent effective against herpes viruses.

-

Trifluridine: A topical antiviral used for HSV keratitis.[3]

-

Idoxuridine: An antiviral medication used in some ophthalmic preparations for herpes simplex infections.

While the search provided general information on the pathophysiology of herpetic keratitis and various treatment strategies, it did not uncover any data related to the efficacy, dosage, mechanism of action, or experimental protocols for this compound in this specific application.

Therefore, we are unable to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams for the use of this compound in experimental herpetic keratitis. The absence of any research in this area makes it impossible to fulfill the core requirements of the user's request.

We recommend that researchers, scientists, and drug development professionals interested in novel treatments for herpetic keratitis consult the existing body of literature on established antiviral agents and explore other potential therapeutic candidates that have been scientifically investigated.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for Riodoxol (Rivaroxaban) Analysis

Audience: Researchers, scientists, and drug development professionals.

Note on Analyte Name: Initial searches for "Riodoxol" did not yield specific HPLC methods. The methods detailed below are for Rivaroxaban , a likely intended analyte due to phonetic similarity.

Introduction

This document provides a detailed application note and protocol for the quantitative analysis of Rivaroxaban in pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Rivaroxaban is an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. The described method is designed to be simple, accurate, and precise, making it suitable for routine quality control analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions based on a review of established methods.

| Parameter | Recommended Conditions |

| HPLC System | Quaternary Gradient HPLC system |

| Column | C18 column (e.g., Nucleosil C18, 250 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 251 nm[1] |

| Column Temperature | Ambient |

| Run Time | Approximately 7 minutes[1] |

Preparation of Solutions

2.2.1. Mobile Phase Preparation Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

2.2.2. Standard Stock Solution Preparation Accurately weigh and dissolve an appropriate amount of Rivaroxaban reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

2.2.3. Sample Preparation (for Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Rivaroxaban.

-

Transfer the powder to a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

-

Dilute the filtered solution with the mobile phase to a suitable concentration within the linearity range of the method.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters.

| Validation Parameter | Typical Results |

| Linearity Range | 5-50 µg/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.999[1] |

| Limit of Detection (LOD) | 0.054 µg/mL[1] |

| Limit of Quantitation (LOQ) | 0.164 µg/mL[1] |

| Accuracy (% Recovery) | 98.84%[1] |

| Precision (% RSD) | < 2% |

| Retention Time | Approximately 4.893 min[1] |

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC analysis of Rivaroxaban.

References

Application Notes and Protocols for the Development of a Topical Riodoxol Formulation for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riodoxol is an antiviral agent with potential therapeutic applications in treating cutaneous viral infections, such as those caused by Herpes Simplex Virus (HSV). The development of a topical formulation is a promising approach to deliver the drug directly to the site of infection, thereby maximizing its efficacy while minimizing potential systemic side effects. These application notes provide a comprehensive guide for the development and preclinical evaluation of a topical this compound formulation for in vivo studies. This document outlines the necessary steps for formulation design, in vitro characterization, and in vivo efficacy and safety assessment.

Pre-formulation Studies

Prior to formulation development, a thorough characterization of the physicochemical properties of this compound is essential. These properties will dictate the choice of excipients and the overall formulation strategy.

Objective: To determine the key physicochemical properties of this compound to guide the development of a stable and effective topical formulation.

Protocol:

-

Solubility Assessment:

-

Determine the solubility of this compound in a range of pharmaceutically acceptable solvents, including water, ethanol, propylene glycol, and various oils (e.g., mineral oil, isopropyl myristate).

-

Equilibrate an excess amount of this compound in each solvent at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours.

-

Filter the saturated solutions and quantify the dissolved this compound concentration using a validated analytical method (e.g., HPLC-UV).

-

-

Stability Analysis:

-

Investigate the stability of this compound in solution and as a solid under various stress conditions, including different pH values (e.g., 4, 7, 9), temperatures (e.g., 4°C, 25°C, 40°C), and light exposure (photostability).

-

Analyze samples at predetermined time points for drug degradation using a stability-indicating HPLC method.

-

-

Log P Determination:

-

Determine the octanol-water partition coefficient (Log P) to assess the lipophilicity of this compound, which influences its ability to permeate the skin.

-

Data Presentation:

Table 1: Hypothetical Physicochemical Properties of this compound

| Parameter | Value | Significance for Formulation |

| Molecular Weight | Hypothetical: 250 g/mol | Influences diffusion and skin permeation. |

| Melting Point | Hypothetical: 180-185°C | Purity and solid-state stability. |

| Solubility | ||

| Water | Hypothetical: 0.1 mg/mL | Poor aqueous solubility suggests the need for co-solvents or an emulsion-based system. |

| Propylene Glycol | Hypothetical: 25 mg/mL | Good solubility indicates its potential as a co-solvent and penetration enhancer. |

| Ethanol | Hypothetical: 15 mg/mL | Can be used as a co-solvent. |

| Mineral Oil | Hypothetical: <0.01 mg/mL | Insoluble in non-polar oils. |

| Log P | Hypothetical: 2.5 | Indicates moderate lipophilicity, favorable for skin penetration. |

| Stability | Stable at pH 4-7, degrades at pH > 8. Sensitive to UV light. | Formulation pH should be maintained below 7. Light-protective packaging is required. |

Formulation Development

Based on the pre-formulation data, a topical gel formulation is proposed for this compound. Gels offer good spreadability, are cosmetically elegant, and can provide a cooling sensation.

Objective: To develop a stable and physically uniform topical gel formulation of this compound.

Protocol:

-

Excipient Selection:

-

Gelling Agent: Carbopol® 940 (provides a clear gel with good viscosity).

-

Solvent/Co-solvent: Purified Water, Propylene Glycol (to dissolve this compound and act as a humectant and penetration enhancer).

-

Neutralizing Agent: Triethanolamine (to neutralize Carbopol and form the gel).

-

Preservative: Methylparaben and Propylparaben (to prevent microbial growth).

-

Penetration Enhancer (Optional): Oleic acid or Transcutol® P.

-

-

Formulation Preparation:

-

Accurately weigh and dissolve methylparaben and propylparaben in propylene glycol with gentle heating.

-

Add this compound to the mixture and stir until completely dissolved.

-

In a separate vessel, disperse Carbopol® 940 in purified water and allow it to hydrate.

-

Slowly add the this compound solution to the Carbopol dispersion with continuous stirring.

-

Neutralize the formulation by adding triethanolamine dropwise until a clear, viscous gel is formed (target pH 6.0-6.5).

-

Add purified water to the final weight and mix until uniform.

-

Data Presentation:

Table 2: Hypothetical Quantitative Composition of this compound Topical Gel Formulations

| Ingredient | Function | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |

| This compound | Active Pharmaceutical Ingredient | 1.0 | 2.0 | 1.0 |

| Carbopol® 940 | Gelling Agent | 1.0 | 1.0 | 1.5 |

| Propylene Glycol | Co-solvent, Humectant | 20.0 | 25.0 | 20.0 |

| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5 | q.s. to pH 6.5 | q.s. to pH 6.5 |

| Methylparaben | Preservative | 0.18 | 0.18 | 0.18 |

| Propylparaben | Preservative | 0.02 | 0.02 | 0.02 |

| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 | q.s. to 100 |

In Vitro Performance Testing

Objective: To evaluate the in vitro release and skin permeation of this compound from the developed formulations.

Protocol: In Vitro Release Testing (IVRT) using Franz Diffusion Cells

-

Apparatus: Vertical Franz diffusion cell apparatus.[1][2][3]

-

Membrane: Synthetic, inert membrane (e.g., polysulfone).

-

Receptor Medium: Phosphate buffered saline (PBS) pH 7.4 with a suitable solubilizing agent (e.g., 0.5% SLS) to maintain sink conditions.

-

Procedure:

-

Mount the membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5°C.

-

Apply a finite dose (e.g., 10 mg/cm²) of the this compound gel formulation to the membrane surface in the donor compartment.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.

-

Analyze the concentration of this compound in the collected samples by a validated HPLC method.

-

-

Data Analysis: Plot the cumulative amount of this compound released per unit area (μg/cm²) against the square root of time. Calculate the release rate from the slope of the linear portion of the curve.

Data Presentation:

Table 3: Hypothetical In Vitro Release Rate of this compound from Gel Formulations

| Formulation | Release Rate (μg/cm²/√h) |

| F1 (1% this compound, 1% Carbopol) | Hypothetical: 50.2 ± 4.5 |

| F2 (2% this compound, 1% Carbopol) | Hypothetical: 85.7 ± 6.1 |

| F3 (1% this compound, 1.5% Carbopol) | Hypothetical: 42.1 ± 3.8 |

In Vivo Studies

Objective: To evaluate the in vivo efficacy and safety of the optimized this compound topical formulation in a murine model of cutaneous HSV-1 infection.

Animal Model: Female BALB/c mice, 6-8 weeks old.[4]

Protocol: Cutaneous HSV-1 Infection and Treatment

-

Virus: Herpes Simplex Virus Type 1 (HSV-1), strain McKrae or a similar pathogenic strain.

-

Infection Procedure:

-

Anesthetize the mice.

-

Lightly scarify a small area on the flank of each mouse with a 27-gauge needle.

-

Apply a suspension of HSV-1 (e.g., 10^5 PFU in 10 µL) to the scarified area and gently rub.

-

-

Treatment Groups:

-

Group 1: Untreated (negative control)

-

Group 2: Placebo Gel (vehicle control)

-

Group 3: this compound Gel (e.g., 2% formulation, F2)

-

Group 4: Positive Control (e.g., 5% Acyclovir cream)

-

-

Treatment Regimen:

-

Begin treatment 24 hours post-infection.

-

Apply approximately 20 mg of the designated formulation to the infected area twice daily for 5 consecutive days.

-

-

Efficacy Evaluation:

-

Monitor the mice daily for the development of skin lesions.

-

Score the severity of the lesions daily for up to 10 days post-infection using a standardized scoring system (e.g., 0 = no lesion; 1 = redness; 2 = papules; 3 = vesicles; 4 = ulceration; 5 = death).

-

On day 5 post-infection, euthanize a subset of mice from each group, excise the infected skin, and determine the viral titer using a plaque assay.

-

-

Safety Evaluation:

-

Observe the animals daily for any signs of local skin irritation (erythema, edema) at the application site.

-

Monitor for any systemic signs of toxicity (weight loss, changes in behavior).

-

Data Presentation:

Table 4: Hypothetical In Vivo Efficacy of 2% this compound Gel (F2) in HSV-1 Infected Mice

| Treatment Group | Mean Lesion Score (Day 5) | Viral Titer (log10 PFU/g tissue) |

| Untreated | Hypothetical: 3.8 ± 0.4 | Hypothetical: 6.2 ± 0.5 |

| Placebo Gel | Hypothetical: 3.6 ± 0.5 | Hypothetical: 6.0 ± 0.6 |

| 2% this compound Gel | Hypothetical: 1.5 ± 0.3 | Hypothetical: 3.1 ± 0.4 |

| 5% Acyclovir Cream | Hypothetical: 1.2 ± 0.2 | Hypothetical: 2.8 ± 0.3 |

Visualizations

Hypothetical Signaling Pathway for this compound's Antiviral Activity

Caption: Hypothetical mechanism of this compound's antiviral action.

Experimental Workflow for Topical Formulation Development

Caption: Workflow for developing and testing the this compound topical formulation.

Logical Relationship of Study Phases

Caption: Logical progression of the this compound topical formulation study.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Topical and Systemic Therapeutic Approaches in the Treatment of Oral Herpes Simplex Virus Infection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyclovir Topical: MedlinePlus Drug Information [medlineplus.gov]

- 4. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Cytotoxicity of Riodoxol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riodoxol, a flavonoid compound, has demonstrated potential as an antiviral agent. As with any therapeutic candidate, a thorough evaluation of its cytotoxic profile is essential to determine its safety and therapeutic window. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound in cell culture. The described assays are fundamental in preclinical drug development and toxicology studies.

Core Principle of Cytotoxicity Assays